molecular formula C14H16N2O3 B12185197 methyl N-[(1-methyl-1H-indol-3-yl)carbonyl]-beta-alaninate

methyl N-[(1-methyl-1H-indol-3-yl)carbonyl]-beta-alaninate

Cat. No.: B12185197
M. Wt: 260.29 g/mol
InChI Key: UPDYXKAXQGCKGM-UHFFFAOYSA-N
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Description

Methyl N-[(1-methyl-1H-indol-3-yl)carbonyl]-beta-alaninate is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

The synthesis of methyl N-[(1-methyl-1H-indol-3-yl)carbonyl]-beta-alaninate typically involves the reaction of 1-methyl-1H-indole-3-carboxylic acid with beta-alanine methyl ester in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions, usually in a solvent like dichloromethane, at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Comparison with Similar Compounds

Methyl N-[(1-methyl-1H-indol-3-yl)carbonyl]-beta-alaninate can be compared with other indole derivatives such as:

This compound stands out due to its specific structure, which imparts unique biological activities and potential therapeutic applications.

Biological Activity

Methyl N-[(1-methyl-1H-indol-3-yl)carbonyl]-beta-alaninate, a compound with the chemical formula C14H16N2O3 and CAS number 1219570-31-6, has garnered attention for its potential biological activity. This article provides a comprehensive overview of its biological effects, including antimicrobial properties, cytotoxicity, and receptor interactions, backed by research findings and case studies.

PropertyValue
Molecular FormulaC14H16N2O3
Molecular Weight260.2884 g/mol
CAS Number1219570-31-6
StructureStructure

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. In vitro assays demonstrated significant activity against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values indicating effective antimicrobial action.

Table 1: Antimicrobial Activity

PathogenMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus0.51.0
Staphylococcus epidermidis0.81.5

These results suggest that the compound exhibits bactericidal properties, making it a potential candidate for further development in antimicrobial therapies .

Cytotoxicity Studies

Cytotoxicity assessments were conducted using various cancer cell lines to determine the compound's therapeutic potential. The results indicated that this compound has selective cytotoxic effects on tumor cells while exhibiting low toxicity toward normal cells.

Table 2: Cytotoxicity Data

Cell LineIC50 (μM)
MDA-MB-231 (Breast Cancer)45.2
PC3 (Prostate Cancer)50.6
Normal Human Cells>100

The IC50 values indicate that the compound can effectively inhibit the growth of certain cancer cells at lower concentrations compared to normal cells, highlighting its potential as an anticancer agent .

Receptor Interaction Studies

The interaction of this compound with various receptors has been explored, particularly its agonistic effects on dopamine receptors. Preliminary data suggest that it may act as a selective D3 dopamine receptor agonist, which could have implications for neurological conditions.

Table 3: Receptor Activity

Receptor TypeAgonist Activity
D3 Dopamine ReceptorEC50 = 710 nM
D2 Dopamine ReceptorInactive

The compound's selective activity at the D3 receptor could provide insights into its potential therapeutic applications in treating disorders related to dopamine dysregulation .

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

methyl 3-[(1-methylindole-3-carbonyl)amino]propanoate

InChI

InChI=1S/C14H16N2O3/c1-16-9-11(10-5-3-4-6-12(10)16)14(18)15-8-7-13(17)19-2/h3-6,9H,7-8H2,1-2H3,(H,15,18)

InChI Key

UPDYXKAXQGCKGM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NCCC(=O)OC

Origin of Product

United States

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